![molecular formula C16H18ClN3 B2799051 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2095411-25-7](/img/structure/B2799051.png)

5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

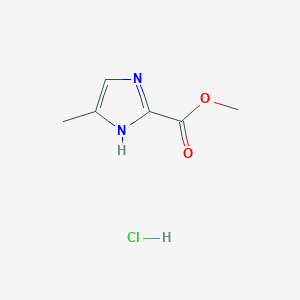

5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 2095411-25-7 . It has a molecular weight of 287.79 . The compound is in powder form and is stored at room temperature . It has been recognized for its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17N3.ClH/c1-12-6-5-9-15-18-14 (16 (17)19 (12)15)11-10-13-7-3-2-4-8-13;/h2-9H,10-11,17H2,1H3;1H . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric states but not isotopic or stereochemical detail.Physical And Chemical Properties Analysis

This compound is a white powder . The storage temperature is room temperature .Scientific Research Applications

Antituberculosis Agent

Imidazo[1,2-a]pyridine analogues, which include the compound , have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Inhibitor of COX-1 and COX-2

The inhibitory activities of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines against COX-1 and COX-2 were evaluated by in vitro assay . This suggests that the compound could potentially be used in the treatment of conditions related to these enzymes, such as inflammation and pain.

Inhibitor of Glutamate-induced Response in hEAAT3-HEK293 Cells

The compound 3a (2-(furan-2-yl)-8-methyl-N-(o-tolyl)imadazo[1,2-a]pyridine-3-amine) was found to inhibit the Glu-induced response in the hEAAT3-HEK293 cells . This suggests that the compound could potentially be used in the treatment of conditions related to these cells.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways. The downstream effects of these interactions are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details on how these factors influence the action of this compound are currently lacking .

properties

IUPAC Name |

5-methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-12-6-5-9-15-18-14(16(17)19(12)15)11-10-13-7-3-2-4-8-13;/h2-9H,10-11,17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTABBIEENQZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(N12)N)CCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2798974.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2798979.png)

![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2798983.png)

![3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2798986.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2798988.png)

![N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2798989.png)

![methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2798990.png)